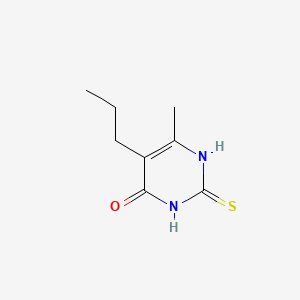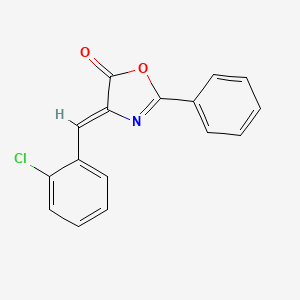![molecular formula C13H7ClF3NO4 B1348217 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol CAS No. 309727-48-8](/img/structure/B1348217.png)
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol, also known as 5-CN-TFP, is a novel compound with a wide range of scientific applications. It has been studied extensively for its potential to be used in a variety of laboratory experiments, and to investigate the biochemical and physiological effects of the compound.
Scientific Research Applications
Environmental Fate and Degradation
- Studies have investigated the environmental fate of this compound, highlighting its photochemical behavior and degradation patterns. Acifluorfen, a related diphenyl ether herbicide, undergoes photochemical degradation, leading to the formation of various photoproducts with different toxicological properties. The investigation into these processes can aid in understanding the environmental impact and degradation pathways of such chemicals (Scrano et al., 2002; Vulliet et al., 2001).
Chemical Synthesis and Material Science
- Research has focused on the synthesis of new molecules and materials incorporating 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol or structurally related compounds. For example, synthesis efforts have produced new AB-type monomers for polybenzimidazoles, demonstrating the versatility of these compounds in material science and polymer chemistry (Begunov & Valyaeva, 2015).
Photodegradation and Environmental Chemistry
- The photochemical degradation of related compounds in aqueous solutions has been extensively studied to assess their environmental fate. These studies help understand the stability and breakdown of such chemicals under environmental conditions, contributing to a better evaluation of their ecological impact (Scrano et al., 2002).
Molecular Interaction and Crystallography
- Investigations into the crystal structure and molecular interactions of related compounds provide insights into their chemical behavior and potential applications in designing more effective and environmentally friendly herbicides. These studies contribute to the broader understanding of how molecular structure influences chemical properties and interactions (Li et al., 2005).
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-3-1-7(13(15,16)17)5-12(9)22-8-2-4-10(18(20)21)11(19)6-8/h1-6,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQHVVDEDALXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2)[N+](=O)[O-])O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)







